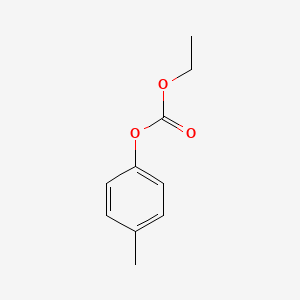

Ethyl p-tolyl carbonate

描述

Contextualization within Contemporary Organic Chemistry Research

Alkyl aryl carbonates, which feature a central carbonate group linked to both an aliphatic (alkyl) and an aromatic (aryl) moiety, hold a notable position in modern organic chemistry. These compounds are far more than simple esters of carbonic acid; they are versatile intermediates, reagents, and protecting groups. e-bookshelf.de In contemporary research, they are recognized as valuable "green reagents" due to their low toxicity and high biodegradability, often serving as safer alternatives to hazardous compounds like phosgene (B1210022). Their application spans from being key components in the synthesis of fine chemicals and pharmaceuticals to their use as polar aprotic solvents and monomers for polymers like polycarbonates. e-bookshelf.degoogle.com

The reactivity of alkyl aryl carbonates is tunable, allowing them to participate in a variety of chemical transformations. They are employed in alkylation, carbonylation, and transesterification reactions, making them valuable tools for constructing complex molecules. lookchem.com Their ability to act as both alkylating and acylating agents, depending on the reaction conditions, underscores their utility and the ongoing research interest in their chemistry.

Overview of the Structural Class and Research Landscape

The general structure of an alkyl aryl carbonate is R¹O(CO)OR², where R¹ is an alkyl group and R² is an aryl group. This asymmetrical structure is key to their reactivity. The presence of both an electron-donating alkyl group and a potentially electron-withdrawing aryl group (which can also act as a good leaving group) creates a molecule with distinct reactive sites.

The current research landscape for these compounds is vibrant and expanding. Scientists are exploring their use as electrophiles in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. google.com For example, they can serve as alternatives to more reactive but less stable reagents in the formation of C-C and C-N bonds. google.comorgsyn.org Furthermore, the development of new synthetic methods that avoid toxic precursors has made alkyl aryl carbonates more accessible and attractive for a wide range of applications, including the synthesis of complex carbamates and other esters. orgsyn.org Studies into their solvolytic behavior continue to provide fundamental insights into reaction mechanisms and the influence of molecular structure on reactivity.

Historical Development of Alkyl Aryl Carbonate Chemistry

The history of carbonate chemistry is closely tied to the evolution of synthetic methodology and a growing emphasis on laboratory safety and environmental responsibility. Historically, many carbonate esters were prepared using highly toxic reagents, most notably phosgene (COCl₂). escholarship.org The reaction of an alcohol or phenol (B47542) with phosgene, while effective, generates corrosive hydrogen chloride gas and requires careful handling of the extremely hazardous phosgene starting material. escholarship.org

The drive to develop "green chemistry" processes catalyzed a shift away from these dangerous methods. In the late 20th century, cleaner, phosgene-free routes to produce simple dialkyl carbonates, such as dimethyl carbonate (DMC), were developed. These new processes, often involving the oxidative carbonylation of alcohols, were safer and more environmentally benign. This advancement made simple carbonates more readily available and spurred wider investigation into the synthesis and application of more complex analogues, including the alkyl aryl carbonates. The focus shifted to methods like transesterification or the use of safer carbonylating agents, paving the way for the broader study and application of compounds like ethyl p-tolyl carbonate. escholarship.org

Structure

2D Structure

3D Structure

属性

CAS 编号 |

22719-81-9 |

|---|---|

分子式 |

C10H12O3 |

分子量 |

180.2 g/mol |

IUPAC 名称 |

ethyl (4-methylphenyl) carbonate |

InChI |

InChI=1S/C10H12O3/c1-3-12-10(11)13-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |

InChI 键 |

SMZZUTOGLVAUKB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)OC1=CC=C(C=C1)C |

规范 SMILES |

CCOC(=O)OC1=CC=C(C=C1)C |

其他CAS编号 |

22719-81-9 |

产品来源 |

United States |

Ethyl P Tolyl Carbonate: Physicochemical Properties

Ethyl p-tolyl carbonate is a specific, asymmetrically substituted organic carbonate. It is also known by its IUPAC name, ethyl 4-methylphenyl carbonate. Its fundamental properties are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | nih.govscispace.com |

| Molecular Weight | 180.20 g/mol | nih.govscispace.com |

| CAS Number | 22719-81-9 | scispace.com |

| Appearance | Data not available | |

| SMILES | CCOC(=O)Oc1ccc(C)cc1 | nih.gov |

| InChIKey | SMZZUTOGLVAUKB-UHFFFAOYSA-N | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of Ethyl P Tolyl Carbonate

The synthesis of unsymmetrical carbonates like ethyl p-tolyl carbonate can be achieved through several established organic chemistry methods. A primary and straightforward route involves the reaction of a phenol (B47542) with an alkyl chloroformate.

A common laboratory synthesis for this compound is the Schotten-Baumann reaction, which involves treating p-cresol (B1678582) (4-methylphenol) with ethyl chloroformate. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, which serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: p-Cresol + Ethyl Chloroformate → this compound + HCl

Another documented method involves the reaction of p-cresol with ethyl imidazole (B134444) carbamate (B1207046), which acts as an ethoxycarbonylating agent. This approach highlights the use of alternative, phosgene-free reagents for carbonate synthesis.

Reactivity and Research Applications

Classical Esterification and Transesterification Routes

Traditional methods for synthesizing carbonates like this compound rely on well-established reactions involving highly reactive reagents or the exchange of functional groups between molecules.

Phosgene-Mediated Carbonylation Reactions

The use of phosgene (B1210022) (COCl₂) and its derivatives, such as chloroformates, represents a long-standing method for carbonate synthesis due to their high reactivity. The synthesis of this compound via this route typically involves a two-step process. First, p-cresol (B1678582) is reacted with phosgene to produce p-tolyl chloroformate. This intermediate is then reacted with ethanol (B145695) to yield the final product, this compound.

A related approach involves the direct reaction of an alcohol with phosgene to form an ethyl chloroformate, which is then reacted with a phenoxide. For instance, ethyl chloroformate can be prepared by reacting absolute ethanol with phosgene at low temperatures (below 10°C) to prevent the formation of the diethyl carbonate byproduct. prepchem.com The resulting ethyl chloroformate can then be reacted with sodium p-cresolate, formed by treating p-cresol with a base, to produce this compound. The use of triphosgene, a solid and safer alternative to gaseous phosgene, is also a common practice in modern organic synthesis for these types of transformations. up.pt

While effective, these methods are falling out of favor due to the extreme toxicity of phosgene and the generation of corrosive byproducts like hydrochloric acid. google.com

Table 1: Phosgene-Mediated Synthesis of Chloroformates (Analogous Reactions)

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Absolute Ethanol | Phosgene | <10°C | Ethyl chloroformate | 90% | prepchem.com |

| m-Cresol | Phosgene | Tri-m-cresyl phosphite | m-Cresyl chloroformate | 97.2% | google.com |

Alcoholysis and Phenolysis of Dialkyl Carbonates

Transesterification is a widely used, phosgene-free method for synthesizing unsymmetrical carbonates. This process involves the reaction of an alcohol or a phenol (B47542) with a dialkyl carbonate, such as diethyl carbonate (DEC) or dimethyl carbonate (DMC), typically in the presence of a catalyst.

To synthesize this compound, p-cresol can be reacted directly with diethyl carbonate. This reaction is an equilibrium process and often requires a catalyst to achieve reasonable conversion rates and yields. A variety of catalysts can be employed, including Lewis acids and bases. For example, a process using a titanium-based catalyst, Ti(O-iC₃H₇)₄, for the reaction between p-cresol and diethyl carbonate has been reported to yield tolyl-ethyl carbonate with a 25% conversion. rsc.org The reaction involves the nucleophilic attack of the phenoxide on the carbonyl carbon of the dialkyl carbonate.

The transesterification of dimethyl carbonate with ethanol is another relevant analogous reaction, which can be selectively controlled to produce methyl ethyl carbonate or diethyl carbonate depending on the reaction conditions and catalyst used. researchgate.net Similarly, the reaction of phenol with dimethyl carbonate can yield methyl phenyl carbonate and diphenyl carbonate, demonstrating the general applicability of this method for creating aryl-alkyl and diaryl carbonates. rsc.org

Table 2: Transesterification for Unsymmetrical Carbonate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Product(s) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| p-Cresol | Diethyl Carbonate (DEC) | Ti(O-iC₃H₇)₄ | Not specified | Tolyl-ethyl carbonate | 25% conversion | rsc.org |

| Dimethyl Carbonate (DMC) | Ethanol | 14 wt% KATriz/Al₂O₃ | 80 | Methyl Ethyl Carbonate (EMC) / Diethyl Carbonate (DEC) | 99% EMC selectivity or 91% DEC selectivity | researchgate.net |

Green Chemistry Approaches to Carbonate Synthesis

In response to the environmental and safety concerns associated with classical methods, significant research has focused on developing greener synthetic routes. These approaches prioritize the use of less toxic reagents, renewable feedstocks, and energy-efficient processes.

Carbon Dioxide Fixation Strategies

The utilization of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, offering a non-toxic, abundant, and renewable alternative to phosgene for carbonate synthesis. organic-chemistry.org

The direct synthesis of unsymmetrical carbonates from CO₂, a phenol, and an alcohol is a highly attractive but challenging route. The thermodynamic stability of CO₂ necessitates the use of effective catalysts and often requires strategies to shift the reaction equilibrium by removing the water byproduct. organic-chemistry.orgcjcatal.com

One innovative approach is the visible light-induced, metal-free synthesis of unsymmetrical methyl aryl/alkyl carbonates from an alcohol, methanol (B129727), and CO₂ at ambient temperature and atmospheric pressure. organic-chemistry.org This method uses an organic base, 1,1,3,3-tetramethyl guanidine (B92328) (TMG), as a promoter. organic-chemistry.org While this specific study focused on methyl carbonates, the principle could potentially be extended to ethyl carbonates like this compound by substituting methanol with ethanol. For example, the reaction of phenol, methanol, and CO₂ in the presence of TMG and under visible light irradiation yielded methyl phenyl carbonate in 78% yield. google.com

Table 3: Direct Synthesis of Unsymmetrical Carbonates from CO₂ (Analogous Reactions)

| Phenol/Alcohol | Co-alcohol | Promoter/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | Methanol | TMG | Visible light, 1 atm CO₂, ambient temp. | Methyl phenyl carbonate | 78% | google.com |

| p-Cresol | Methanol | TMG | Visible light, 1 atm CO₂, ambient temp. | Mthis compound | 72% | google.com |

Developing effective catalytic systems is crucial for the industrial viability of CO₂-based carbonate synthesis. These catalysts must efficiently activate both the CO₂ molecule and the alcohol/phenol substrates.

For the synthesis of linear carbonates from CO₂ and alcohols, heterogeneous catalysts are often preferred due to their ease of separation and reusability. Cerium oxide (CeO₂) has been identified as an effective catalyst for this transformation. researchgate.net The primary challenge in the direct synthesis of dialkyl carbonates from CO₂ and alcohols is the unfavorable reaction equilibrium. To overcome this, strategies involving a dehydration system are employed. For instance, the CeO₂-catalyzed reaction can be coupled with the hydration of a nitrile, such as 2-cyanopyridine, to effectively remove water and drive the reaction towards the carbonate product. researchgate.net

Electrochemical methods also present a promising green alternative, using electricity to drive the synthesis of organic carbonates from CO₂ and alcohols. Furthermore, catalytic systems based on transition metal halides (e.g., Y, Sc, Zr) have been shown to capture CO₂ from dilute streams and convert it into cyclic carbonates under ambient conditions, highlighting the potential for direct utilization of industrial flue gas. While these examples often focus on dialkyl or cyclic carbonates, the underlying principles of catalyst design and reaction engineering are applicable to the synthesis of more complex structures like this compound.

Catalytic Systems for Enhanced Carbonate Formation

Catalysis is central to the efficient and selective synthesis of carbonates. Various catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, have been developed to optimize carbonate formation under mild conditions.

Homogeneous catalysts, which operate in the same phase as the reactants, are effective for carbonate synthesis, although they can present challenges in separation and recovery. researchgate.net Lewis acids are often employed; for example, the hydrocyanation of olefins, a related reaction, can be catalyzed by Ni[P(O-p-tolyl)3]4 in conjunction with Lewis acids like AlCl3 or ZnCl2. researchgate.net In the synthesis of ethyl methyl carbonate via transesterification, titanium(IV) butoxide (Ti(OBu)4) has been shown to be an effective homogeneous catalyst. researchgate.net

For the synthesis of carbamates, which shares mechanistic similarities with carbonate synthesis, lanthanide-based catalysts have been used. A practical method for synthesizing carbamates from ureas and organic carbonates was developed using La2O3/SiO2 as a catalyst, achieving excellent yields without additional solvents. ionike.com

Heterogeneous catalysts are generally preferred over their homogeneous counterparts due to their ease of separation, recyclability, high stability, and cost-effectiveness. researchgate.net A wide array of materials has been explored for the synthesis of cyclic carbonates from epoxides and CO2, a model reaction for carbonate formation. These materials include metal-organic frameworks (MOFs), silica-based catalysts, polymer supports, metal oxides, zeolites, and carbon-based catalysts. whiterose.ac.ukyork.ac.uk

Many of these solid catalysts are highly active, require relatively mild conditions, and can be produced sustainably. whiterose.ac.ukyork.ac.uk For instance, MgO nanosheets have demonstrated high selectivity (95.7%) in the transesterification of phenol with dimethyl carbonate at 180°C. mdpi.com Similarly, an ammonium-rich pillar scispace.comarene macrocycle has been developed as an efficient heterogeneous catalyst for producing cyclic carbonates, which can be reused for multiple cycles. rsc.org However, a significant challenge remains in developing heterogeneous catalysts that can efficiently activate more sterically hindered substrates under mild, solvent-free conditions. whiterose.ac.uk

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Metal Oxides | MgO nanosheets | High selectivity in transesterification of phenol and DMC. | mdpi.com |

| Metal-Organic Frameworks (MOFs) | Zn-Co-ZIF-67 | Can form cyclic carbonates without a co-catalyst or solvent. | whiterose.ac.uk |

| Pillararene Macrocycles | N(Me)3+-P5 | Dual-function mechanism; reusable for at least five cycles. | rsc.org |

| Silica-Supported Catalysts | La2O3/SiO2 | Effective for carbamate (B1207046) synthesis from ureas and carbonates. | ionike.com |

Biocatalysis represents an environmentally benign and highly selective alternative to traditional chemical catalysis, allowing reactions to occur under mild conditions. lu.se Lipases, in particular, have emerged as versatile biocatalysts for organic synthesis. lu.se A notable example is the chemoenzymatic synthesis of a six-membered cyclic carbonate with a hydroxyl group, which was achieved with a 75% yield using lipase (B570770) B-catalyzed transesterification of dimethyl carbonate. lu.se

Enzymes like carbonic anhydrase are crucial in nature for the reversible hydration of CO2 to bicarbonate and are being explored for CO2 capture and utilization processes. mdpi.com Biocatalytic approaches have also been developed for producing monomers for non-isocyanate polyurethanes (NIPUs). For instance, sebacic biscyclocarbonate was synthesized from bio-based reactants using lipase B from Candida antarctica in neat glycerol (B35011) carbonate. researchgate.net This highlights the potential of enzymes to create valuable carbonate-containing molecules from renewable sources under gentle conditions. lu.seresearchgate.net

Derivatization Strategies and Functional Group Transformations Involving this compound

This compound and its analogs are not only synthetic targets but also versatile reagents for further chemical transformations, particularly in alkylation and acylation reactions.

Diaryl carbonates can serve as effective acylating reagents. For example, they have been used in the N-carbonylation of indoles, a type of acylation reaction, using sodium carbonate as a simple catalyst. tandfonline.com This method provides an efficient route to N-carbonyl indoles with good to excellent yields. tandfonline.com

The Friedel-Crafts reaction is a classic method for alkylating and acylating aromatic rings. libretexts.org While typically performed with alkyl or acyl halides, organic carbonates can also participate in such transformations. The reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid like AlCl3 results in the substitution of an acyl group (–COR) onto the ring. libretexts.org It has been noted that in the presence of potassium carbonate, dimethyl carbonate is particularly reactive and can be used to alkylate phenols. google.com Furthermore, the reaction of p-cresol with ethyl imidazole carbamate can lead to the formation of this compound, suggesting that the carbonate can act as an intermediate in acylation or alkylation processes. escholarship.org

Functionalization of the Aromatic Moiety

The functionalization of the aromatic p-tolyl group in this compound is governed by the principles of electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of the benzene (B151609) ring are influenced by the two substituents: the activating methyl group (-CH₃) and the deactivating ethyl carbonate group (-O(CO)OEt).

While specific literature detailing the direct halogenation or Friedel-Crafts reactions on this compound is scarce, the outcomes can be predicted from general knowledge of SEAr reactions. researchgate.netocr.org.uk Phenols, which are highly activated, undergo electrophilic substitution more readily than benzene. ocr.org.uk The carbonate substituent moderates this reactivity. For instance, the nitration of phenols can proceed under milder conditions than for benzene, often not requiring concentrated sulfuric acid. physicsandmathstutor.com

A relevant transformation for related aromatic systems is ipso-nitration, where a pre-existing functional group on the aromatic ring, such as a boronic acid or carboxylic acid, is replaced by a nitro group. researchgate.netorgchemres.org This reaction provides a regioselective method for introducing a nitro group. For example, various arylboronic acids can be converted to nitroarenes using nitrating agents like nitronium tetrafluoroborate (B81430) in the presence of a promoter such as silver carbonate. nih.govrsc.org Similarly, photocatalytic methods have been developed for the ipso-nitration of aryl germanes, showcasing high chemoselectivity for the C-Ge bond over C-H, C-Hal, or C-B bonds. acs.org These methods highlight advanced strategies for functionalizing specific positions on an aromatic ring that could potentially be applied to derivatives of this compound.

Transition metal-catalyzed C-H activation is another modern strategy for functionalizing aromatic rings. hbni.ac.insnnu.edu.cn These reactions often employ a directing group to achieve high regioselectivity. For instance, palladium-catalyzed direct arylation of N-aryl-1,2,3-triazoles has been achieved using bulky phosphine (B1218219) ligands, with the reaction proceeding via a concerted metalation-deprotonation pathway. rsc.org

Transformations at the Carbonate Linkage

The carbonate linkage in this compound is a versatile functional group that can undergo several important transformations, including decarboxylation, hydrolysis, transesterification, and reactions with nitrogen nucleophiles.

Decarboxylative Coupling

Transition metal-catalyzed decarboxylative coupling is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, where the carbonate moiety serves as an effective leaving group. nih.govrsc.org In these reactions, a metal catalyst, typically palladium, facilitates the cleavage of the C-O bond with the expulsion of carbon dioxide (CO₂). nih.gov This generates a reactive organometallic intermediate that can then couple with various partners.

For example, palladium-catalyzed decarboxylative reactions of aryl ethyl carbonates can be used to form ethers. Kuwano and coworkers demonstrated that aryl benzyl (B1604629) carbonates undergo decarboxylative coupling to produce benzyl phenyl ethers under neutral conditions, avoiding the need for stoichiometric acids or bases. nih.gov Similarly, decarboxylative allylation reactions utilize allyl enol carbonates to generate enolates in situ, which then undergo allylation. nih.gov Decarboxylative cross-coupling has also been used to connect alkynyl carboxylic acids with aryl tosylates, providing a route to internal alkynes. acs.org

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylpropiolic acid | p-Tolyl tosylate | Pd(OAc)₂ / CyPF-tBu | 1-Phenyl-2-(p-tolyl)acetylene | 96 | acs.org |

| Phenylpropiolic acid | m-Tolyl tosylate | Pd(OAc)₂ / CyPF-tBu | 1-Phenyl-2-(m-tolyl)acetylene | 97 | acs.org |

| 2-Phenylpyridine | 4-Methylbenzaldehyde | Pd(OAc)₂ | (2-Phenylpyridin-3-yl)(p-tolyl)methanone | High | rsc.org |

| Aryl Benzyl Carbonate | (Self-coupling) | Pd(0) complex | Benzyl Phenyl Ether | - | nih.gov |

Hydrolysis

Like other esters, this compound can be hydrolyzed to its constituent alcohol (p-cresol) and ethyl alcohol, with the concurrent release of carbon dioxide. This reaction, often referred to as saponification when carried out under basic conditions, typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. smolecule.comresearchgate.net This forms a tetrahedral intermediate that subsequently collapses to yield the p-cresolate anion and ethyl carbonate, which is unstable and decomposes. The rate of hydrolysis is influenced by the substituents on the aromatic ring. researchgate.net

Transesterification

Transesterification is a process where the alkoxy (-OEt) or aryloxy (-O-p-tolyl) group of the carbonate is exchanged with another alcohol or phenol. wikipedia.org This equilibrium-driven reaction is often catalyzed by acids, bases, or enzymes. wikipedia.org For instance, reacting this compound with a different alcohol (R'-OH) under catalytic conditions can produce a new carbonate (R'-O(CO)O-p-tolyl) and ethanol. Driving the reaction to completion often involves removing the more volatile alcohol (in this case, ethanol) by distillation. wikipedia.org This method is widely used in the synthesis of polyesters and other carbonates. wikipedia.orggoogle.com Catalysts for transesterification can range from simple bases like sodium ethoxide to more complex systems involving catalysts like 4-ethylmorpholine (B86933) bis(4-oxo-4-(p-tolyl)butanoate).

Reaction with Nitrogen Nucleophiles (Aminolysis)

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

The structure of this compound is unequivocally confirmed through the analysis of its 1H and 13C NMR spectra. The chemical shifts, multiplicities, and coupling constants of the signals provide a complete picture of the molecule's connectivity and the specific arrangement of substituents on the aromatic ring (regiochemistry).

The 1H NMR spectrum displays distinct signals for each type of proton. The ethyl group protons appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic protons of the p-tolyl group typically appear as two doublets, a classic AA'BB' system for para-substituted rings. The methyl group on the tolyl moiety shows up as a sharp singlet.

The 13C NMR spectrum complements the proton data. The carbonyl carbon of the carbonate group is readily identifiable by its characteristic downfield chemical shift. The spectrum also shows distinct signals for the carbons of the ethyl group, the aromatic ring, and the tolyl's methyl group. The number of signals in the aromatic region confirms the para-substitution pattern.

Table 1: Predicted 1H and 13C NMR Data for this compound Note: These are predicted values. Actual experimental values may vary slightly based on solvent and experimental conditions.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity (1H) | Notes |

| Carbonyl (C=O) | - | ~154.5 | - | |

| Aromatic C-O | - | ~148.8 | - | |

| Aromatic C-CH3 | - | ~135.5 | - | |

| Aromatic CH (ortho to O) | ~7.10 | ~120.5 | Doublet | |

| Aromatic CH (ortho to CH3) | ~7.20 | ~129.8 | Doublet | |

| O-CH2-CH3 | ~4.25 | ~64.5 | Quartet | Coupled to -CH3 protons |

| Tolyl-CH3 | ~2.35 | ~20.8 | Singlet | |

| O-CH2-CH3 | ~1.35 | ~14.2 | Triplet | Coupled to -CH2- protons |

The carbonate ester functional group possesses conformational flexibility due to rotation around the C-O single bonds. wikipedia.org For this compound, this involves rotation about the (O=)C-O(ethyl) and (O=)C-O(aryl) bonds. Studies on related symmetrical diaryl carbonates have shown that the two aryl groups are not coplanar with the carbonate plane but are twisted, creating a propeller-like conformation. nih.gov In solution at room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. nih.gov

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, can be used to study these conformational changes. ut.eefu-berlin.de By lowering the temperature, the rate of rotation can be slowed down sufficiently to "freeze out" individual conformers. This would lead to the broadening and eventual splitting of NMR signals. From a full lineshape analysis of these temperature-dependent spectra, the energy barriers (activation energy, ΔG‡) for bond rotation can be calculated, providing quantitative insight into the conformational dynamics of the molecule. fu-berlin.de For example, in sterically hindered diphenyl carbonates, energy barriers for the interconversion of enantiomeric conformers have been measured in the range of 8-10 kcal/mol. nih.gov

While 1D NMR is often sufficient for simple molecules, 2D NMR techniques provide an unambiguous method for confirming complex structures by revealing correlations between different nuclei. e-bookshelf.deemory.eduethernet.edu.et

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, a key cross-peak would be observed between the methylene (B1212753) quartet (~4.25 ppm) and the methyl triplet (~1.35 ppm) of the ethyl group, confirming their connectivity. It would also show a correlation between the two aromatic doublets, confirming the p-tolyl spin system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment maps protons to the carbons they are directly attached to. It would show cross-peaks connecting the 1H signal of the tolyl methyl group to its corresponding 13C signal, the ethyl methylene protons to their carbon, the ethyl methyl protons to their carbon, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For this compound, HMBC is crucial for piecing the entire structure together. Key correlations would include:

Protons of the ethyl methylene group (~4.25 ppm) to the carbonyl carbon (~154.5 ppm).

Aromatic protons ortho to the carbonate linkage (~7.10 ppm) to the carbonyl carbon (~154.5 ppm).

The tolyl methyl protons (~2.35 ppm) to the aromatic carbons ortho and ipso to it.

These combined 2D NMR experiments provide a definitive and interlocking map of the entire molecular structure, leaving no ambiguity in the assignment.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" of a molecule. thermofisher.comosti.gov

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its constituent functional groups.

Carbonate Group: The most prominent feature in the IR spectrum is the intense C=O (carbonyl) stretching vibration, which for aryl carbonates typically appears in the range of 1750-1780 cm-1. nih.govscispace.com This band is a reliable diagnostic for the presence of the carbonate moiety. The asymmetric C-O stretching vibrations also give rise to strong bands, usually found between 1200 and 1300 cm-1.

Aromatic Ring: The p-substituted tolyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm-1. C=C stretching vibrations within the ring appear in the 1450-1600 cm-1 region. A strong band corresponding to the out-of-plane C-H bending of the para-substituted ring is expected around 800-850 cm-1.

Alkyl Group: The C-H stretching and bending vibrations of the ethyl and methyl groups are also present in the spectrum, typically in the 2850-2980 cm-1 and 1370-1470 cm-1 regions, respectively.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, the symmetric stretching of the aromatic ring and the C-C backbone vibrations can be particularly prominent. msaweb.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Intensity (IR) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | From ethyl and tolyl-methyl groups |

| Carbonyl C=O Stretch | 1750 - 1780 | Very Strong | Key diagnostic band for carbonate |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Variable | Multiple bands expected |

| Aliphatic C-H Bend | 1370 - 1470 | Medium | |

| Asymmetric C-O Stretch | 1200 - 1300 | Strong | Characteristic of the O-C-O linkage |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong | Diagnostic for para-substitution |

In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful technique for monitoring chemical reactions in real-time without the need for sample extraction. utwente.nlmdpi.com This method allows for the tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic insights. nih.govmdpi.com

The synthesis of this compound, for example, could be monitored using this technique. A potential synthesis involves the reaction of p-cresol with ethyl chloroformate in the presence of a base. An in situ ATR-FTIR probe submerged in the reaction mixture would allow for continuous data collection.

The progress of the reaction could be followed by observing:

Disappearance of Reactants: The broad O-H stretching band of p-cresol (around 3200-3600 cm-1) would decrease in intensity as it is consumed.

Appearance of Product: A sharp and intense C=O stretching band of the this compound product would emerge and grow around 1760 cm-1. nih.gov

By plotting the absorbance of these characteristic peaks against time, reaction profiles can be generated. This data can be used to determine reaction kinetics, identify the build-up of any intermediate species, and optimize reaction conditions such as temperature, catalyst loading, or addition rates. Similar approaches have been successfully used to monitor the synthesis of other carbonates like glycerol carbonate and dimethyl carbonate. utwente.nlmdpi.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). For this compound (C₁₀H₁₂O₃), the theoretical exact mass can be calculated and compared to the experimental value, leaving little doubt as to its identity.

The molecular ion of this compound would be observed as various adducts depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The precise masses for these common adducts are fundamental for its confirmation.

Interactive Table 1: Theoretical HRMS Data for this compound (C₁₀H₁₂O₃) This table presents the calculated exact masses for the primary molecular ion adducts of this compound. These values serve as the benchmark for experimental verification.

| Ion Formula | Adduct | Theoretical m/z |

| [C₁₀H₁₂O₃+H]⁺ | [M+H]⁺ | 181.08592 |

| [C₁₀H₁₂O₃+Na]⁺ | [M+Na]⁺ | 203.06786 |

| [C₁₀H₁₂O₃+K]⁺ | [M+K]⁺ | 219.04180 |

Beyond molecular mass confirmation, HRMS provides insights into the compound's structure through the analysis of its fragmentation patterns. The fragmentation of the molecular ion is not random; it breaks at the weakest bonds and forms the most stable fragment ions. chemguide.co.uk For an ester like this compound, characteristic cleavages are expected around the carbonyl group. libretexts.org

Key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃) : Leading to the formation of the stable p-tolyl-carbonylium ion (p-toluoyl cation).

Loss of an ethoxycarbonyl radical (•COOCH₂CH₃) : Resulting in the formation of the p-tolyl cation.

Loss of carbon dioxide : A rearrangement may lead to the expulsion of CO₂, forming an ion corresponding to ethyl p-tolyl ether.

Cleavage of the tolyl group : Formation of an ethyl carbonate cation.

Interactive Table 2: Plausible HRMS Fragmentation Ions for this compound This table outlines the expected high-resolution masses of key fragment ions, which are critical for elucidating the fragmentation pathway.

| Fragment Ion Structure | Ion Formula | Theoretical m/z | Fragmentation Pathway |

| [CH₃C₆H₄CO]⁺ | [C₈H₇O]⁺ | 119.04914 | Loss of •OCH₂CH₃ |

| [CH₃C₆H₄]⁺ | [C₇H₇]⁺ | 91.05423 | Loss of •COOCH₂CH₃ |

| [CH₃CH₂OCO]⁺ | [C₃H₅O₂]⁺ | 73.02841 | Loss of •C₇H₇ |

| [CH₃C₆H₄OCH₂CH₃+H]⁺ | [C₉H₁₃O]⁺ | 137.09609 | Loss of CO₂ followed by protonation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. tcichemicals.com It is the method of choice for assessing the purity of this compound and identifying potential byproducts from its synthesis.

A common synthesis route for this compound involves the reaction of p-cresol with ethyl chloroformate in the presence of a base. In such a reaction, several impurities could potentially be present in the final product mixture. GC-MS analysis allows for the separation and identification of the main product as well as these trace-level byproducts. researchgate.net

Potential byproducts could include:

Unreacted p-cresol

Unreacted ethyl chloroformate

Di-p-tolyl carbonate (from reaction of p-cresol with an impurity or side reaction)

Diethyl carbonate (from a side reaction of ethyl chloroformate)

In a GC chromatogram, each compound would appear as a peak at a specific retention time, and the mass spectrometer would provide a mass spectrum for each peak, enabling positive identification.

Interactive Table 3: Hypothetical GC-MS Data for the Analysis of this compound Synthesis This table illustrates the kind of data obtained from a GC-MS analysis, showing expected retention times and key identifying mass-to-charge ratios (m/z) for the target compound and potential impurities.

| Compound Name | Plausible Retention Time (min) | Key m/z values in Mass Spectrum |

| Diethyl carbonate | 4.5 | 118, 91, 75, 45 |

| Ethyl chloroformate | 5.2 | 108, 63, 45, 29 |

| p-Cresol | 8.9 | 108, 107, 79, 77 |

| This compound | 12.5 | 180, 135, 107, 91, 77 |

| Di-p-tolyl carbonate | 18.2 | 242, 135, 107, 91 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the latest literature surveys, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. re3data.orgbiokeanos.com However, if a suitable single crystal were obtained, X-ray diffraction analysis would provide invaluable structural data.

The analysis would reveal:

Molecular Conformation : The dihedral angles between the phenyl ring and the carbonate group, defining the molecule's shape.

Bond Parameters : Precise lengths of the C=O, O-C(ethyl), and O-C(aryl) bonds, which can inform on the electronic nature of the carbonate group.

Intermolecular Interactions : The solid-state packing would likely be stabilized by weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor. libretexts.org Additionally, π-π stacking interactions between the aromatic tolyl rings of adjacent molecules could play a significant role in the crystal packing. orgsyn.org

Interactive Table 4: Expected Crystallographic Parameters for this compound This table lists the key parameters that would be determined from an X-ray crystallographic study. The values are illustrative placeholders based on typical data for similar small organic molecules.

| Parameter | Description | Expected Value/Information |

| Crystal System | The basic symmetry of the unit cell. | e.g., Monoclinic or Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c or Pca2₁ |

| a, b, c (Å) | Unit cell dimensions. | e.g., a=7-10, b=5-8, c=15-20 |

| α, β, γ (°) | Unit cell angles. | e.g., α=90, β=95-105, γ=90 |

| C=O bond length (Å) | Length of the carbonyl double bond. | ~1.20 Å |

| C-O(aryl) bond length (Å) | Length of the single bond to the tolyl group. | ~1.40 Å |

| C-O(ethyl) bond length (Å) | Length of the single bond to the ethyl group. | ~1.34 Å |

| Phenyl-Carbonate Dihedral Angle (°) | Twist between the aromatic ring and carbonate plane. | 10-50° |

| Intermolecular Interactions | Non-covalent forces governing crystal packing. | C-H···O hydrogen bonds, π-π stacking |

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a means to investigate the electronic structure and energy of molecules with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost effectively. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, one would expect the p-tolyl group to exhibit typical aromatic C-C bond lengths, while the carbonate moiety would have characteristic C=O and C-O bond distances. The ethyl group would likely adopt a staggered conformation to minimize steric hindrance.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. This is invaluable for interpreting experimental data and confirming the compound's identity.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the aromatic protons on the tolyl group, the methyl protons, and the ethyl group's methylene and methyl protons can be compared with experimental NMR spectra for structural validation.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the simulation of an infrared (IR) spectrum. These frequencies arise from the fundamental modes of vibration within the molecule. For this compound, characteristic peaks would be expected for the C=O stretch of the carbonate group (typically a strong absorption), as well as C-O stretching and aromatic C-H and C=C vibrations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction. In this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be centered on the carbonyl carbon of the carbonate group, indicating its electrophilic nature.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. This analysis is fundamental in understanding how this compound would interact with nucleophiles and electrophiles.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecular motion and the influence of the environment, such as a solvent.

MD simulations would reveal the conformational landscape of this compound by simulating the movement of its atoms over time. This would illustrate the flexibility of the ethyl chain and the rotational dynamics around the single bonds. Furthermore, by including solvent molecules (e.g., water, ethanol) in the simulation box, one can study solvation effects. This would provide insights into how the solvent structure around the solute influences its conformation and behavior, which is crucial for understanding its properties in solution.

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is instrumental in mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis or its reactions with nucleophiles. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For instance, in a nucleophilic acyl substitution reaction, computational modeling can identify the structure of the tetrahedral intermediate and the transition state leading to its formation. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Studies on analogous compounds like p-tolyl isobutyrate have utilized DFT to determine activation barriers for key reaction steps, finding them to be in the range of 20-30 kcal/mol. smolecule.com A similar approach for this compound would clarify its reactivity, for example, as an acetylating agent, a characteristic that has been suggested in comparative studies.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics Applications

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. In the context of this compound, QSPR studies would involve calculating a set of molecular descriptors (e.g., topological, electronic, steric) and using them to predict properties like boiling point, solubility, or even toxicity.

Chemoinformatics leverages computational methods to analyze large datasets of chemical information. This compound can be included in such databases, where its calculated properties and structural features can be compared with those of other compounds. This is particularly useful in areas like fragrance science and materials science for screening and identifying compounds with desired characteristics. For example, it has been used as a read-across analog in safety assessments for other fragrance ingredients, a process that relies on the principles of chemical similarity and chemoinformatics.

Chemical Reactivity and Mechanistic Investigations of Ethyl P Tolyl Carbonate

Hydrolytic Stability and Reaction Mechanisms

The hydrolysis of ethyl p-tolyl carbonate involves the cleavage of the carbonate ester linkage by water to yield p-cresol (B1678582), ethanol (B145695), and carbon dioxide. This reaction can be catalyzed by either acids or bases, with distinct mechanisms governing the transformation under different pH conditions. mdpi.com

Under acidic conditions, the hydrolysis of carbonate esters like this compound is significantly slower than under basic conditions. mdpi.com The reaction is catalyzed by hydronium ions (H₃O⁺) and generally proceeds through a multistage AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is analogous to the acid-catalyzed hydrolysis of carboxylic esters. mdpi.comlibretexts.orgyoutube.com

The proposed pathway involves the following steps:

Protonation: The reaction initiates with a rapid and reversible protonation of the carbonyl oxygen atom by a hydronium ion. libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added water moiety to one of the oxygen atoms of the original carbonate, specifically the p-tolyloxy group, to form a better leaving group (p-cresol).

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group, p-cresol.

Intermediate Decomposition: This results in the formation of an unstable ethyl hydrogen carbonate intermediate, which rapidly decomposes to ethanol and carbon dioxide. mdpi.com

Base-catalyzed hydrolysis, often referred to as saponification for esters, is a more common and efficient method for hydrolyzing carbonate esters. chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out by heating the carbonate with a dilute aqueous alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk This process is effectively irreversible because the acidic product (p-cresol and carbonic acid) is deprotonated by the base.

The mechanism for base-catalyzed hydrolysis is a two-step process:

Nucleophilic Addition: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the this compound. mdpi.com This addition step is typically the rate-limiting step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. mdpi.comyoutube.com

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the elimination of a leaving group. In the case of this compound, either the ethoxide (EtO⁻) or the p-tolyloxide (p-CH₃C₆H₄O⁻) ion can be expelled. The p-tolyloxide is a better leaving group as its negative charge is stabilized by the aromatic ring.

Deprotonation and Decomposition: The resulting ethyl carbonate anion rapidly decomposes. The p-tolyloxide anion is protonated by water to form p-cresol.

The reactivity of alkyl aryl carbonates in base-catalyzed hydrolysis is influenced by the electronic properties of the substituents on the aryl ring. mdpi.com Electron-withdrawing groups increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups, like the p-methyl group in this compound, slightly decrease the rate compared to unsubstituted analogues like ethyl phenyl carbonate. mdpi.com

| Compound | Aryl/Alkyl Substituent | Expected Relative Rate of Hydrolysis | Reason |

|---|---|---|---|

| Ethyl p-nitrophenyl carbonate | p-nitrophenyl (Strongly electron-withdrawing) | Fastest | The nitro group strongly activates the carbonyl carbon towards nucleophilic attack. mdpi.com |

| Ethyl phenyl carbonate | phenyl (Neutral reference) | Moderate | Baseline reactivity for an ethyl aryl carbonate. mdpi.com |

| This compound | p-tolyl (Weakly electron-donating) | Slightly Slower than Ethyl phenyl carbonate | The methyl group donates electron density, slightly deactivating the carbonyl carbon. |

| Diethyl carbonate | ethyl (Electron-donating) | Slowest | Two electron-donating alkyl groups decrease the electrophilicity of the carbonyl carbon. mdpi.com |

Transesterification Reactions with Alcohols and Phenols

Transesterification is a process where the alkoxy or aryloxy group of a carbonate ester is exchanged with that of an alcohol or phenol (B47542). masterorganicchemistry.comwikipedia.org This reaction is a key method for converting one carbonate ester into another and can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction is initiated by a nucleophilic attack of an alkoxide or phenoxide ion on the carbonyl carbon of the this compound. masterorganicchemistry.comyoutube.com This follows the addition-elimination mechanism, forming a tetrahedral intermediate which then expels either the original ethoxide or p-tolyloxide group. youtube.com The reaction equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (e.g., through distillation). masterorganicchemistry.comwikipedia.org

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack from the new alcohol or phenol. masterorganicchemistry.com This pathway involves a series of protonation and deprotonation steps, similar to acid-catalyzed hydrolysis. masterorganicchemistry.compressbooks.pub

For example, the reaction of this compound with n-propanol in the presence of a base catalyst would yield ethyl propyl carbonate and/or propyl p-tolyl carbonate, along with p-cresol and ethanol, depending on which leaving group departs and the reaction conditions.

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | K₂CO₃/MgO (Solid Base) | Provides active basic sites for the reaction. researchgate.net |

| Temperature | 403 K (130 °C) | Sufficient thermal energy to overcome activation barrier. researchgate.net |

| Reactant Ratio (Alcohol:Carbonate) | 1.5 : 1.0 | Using an excess of the alcohol can help shift the equilibrium. researchgate.net |

| Typical Conversion | ~63% | Indicates the extent of reaction under these conditions. researchgate.net |

| Typical Selectivity | ~83% | Shows the preference for the formation of the desired transesterified product. researchgate.net |

Nucleophilic Acyl Substitution Reactions

The characteristic reactions of this compound, including hydrolysis and transesterification, are fundamentally nucleophilic acyl substitution reactions. openstax.org This class of reaction involves a two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.comlibretexts.org

Addition Step: A nucleophile (e.g., H₂O, OH⁻, ROH, RO⁻) attacks the partially positive carbonyl carbon atom. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comopenstax.org

Elimination Step: The tetrahedral intermediate is unstable. The lone pair of electrons on the negatively charged oxygen atom reforms the pi bond of the carbonyl group. Simultaneously, one of the substituents on the carbonyl carbon is expelled as a leaving group. youtube.comopenstax.org

Electrophilic Aromatic Substitution Reactions on the p-Tolyl Moiety

The p-tolyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are determined by the two substituents already present on the ring: the methyl group (-CH₃) and the ethyl carbonate group (-OCOOEt).

Methyl Group (-CH₃): This is an alkyl group, which is known to be an activating group and an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through an inductive effect. wikipedia.org

In this compound, the methyl group is para to the ethyl carbonate group. The positions ortho to the methyl group (C2 and C6) are the same as the positions ortho to the ethyl carbonate group. Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at these two equivalent positions.

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, yielding primarily 2-nitro-4-methylphenyl ethyl carbonate.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would lead to the formation of 2-bromo-4-methylphenyl ethyl carbonate. youtube.com

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. wikipedia.org The reaction would occur at the positions ortho to the existing substituents.

Cleavage Reactions of the Carbonate Linkage

Beyond hydrolysis and transesterification, the carbonate linkage can be cleaved under various other conditions. These reactions are crucial in synthetic chemistry, particularly when the carbonate group is used as a protecting group for phenols. organic-chemistry.org

Basic Hydrolysis: As detailed previously, strong bases readily cleave the carbonate to liberate the corresponding phenol (p-cresol). organic-chemistry.org

Catalytic Cleavage: Certain carbonate groups, like allyloxy carbonyls, can be cleaved under neutral conditions using transition metal catalysts (e.g., palladium or iron-based catalysts). organic-chemistry.org While less common for simple ethyl carbonates, similar principles can apply.

Reductive Cleavage: Although not a primary pathway for simple alkyl aryl carbonates, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonate group. This would likely lead to the cleavage of the ester bonds, producing methanol (B129727) (from the ethyl group after reduction) and p-cresol.

Decarboxylation: The loss of carbon dioxide (CO₂) can occur during the cleavage of carbonate esters, particularly under thermal stress or during certain polymerization reactions involving cyclic carbonates. nih.govresearchgate.net For this compound, harsh reaction conditions could potentially lead to the formation of p-tolyl ethyl ether via decarboxylation, though this is not a typical or controlled reaction pathway.

Strategic Applications of Ethyl P Tolyl Carbonate in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

Precursor in Ester and Amide Synthesis

Aryl ethyl carbonates can theoretically serve as precursors for the synthesis of other esters and amides through transesterification and aminolysis reactions, respectively. The p-toluyl group could act as a leaving group, allowing for the transfer of the ethoxycarbonyl group to a nucleophile.

Potential Transesterification Reaction: In a hypothetical reaction, ethyl p-tolyl carbonate could react with an alcohol (R'OH) in the presence of a suitable catalyst (acid or base) to yield a new ester (ethyl carbonate derivative) and p-cresol (B1678582).

EtO(CO)O-p-Tol + R'OH ⇌ EtO(CO)OR' + HO-p-Tol

Potential Aminolysis Reaction: Similarly, reaction with a primary or secondary amine (R'R''NH) could potentially lead to the formation of an ethyl carbamate (B1207046) (an amide of carbonic acid) and p-cresol.

EtO(CO)O-p-Tol + R'R''NH → EtO(CO)NR'R'' + HO-p-Tol

It is important to emphasize that while these reactions are plausible based on the general reactivity of carbonates, specific conditions and yields for this compound have not been documented in the surveyed literature.

Reagent for Carbonylation and Methoxycarbonylation

Carbonylation reactions, which introduce a carbonyl group into a molecule, are fundamental in organic synthesis. While there is no specific information on this compound as a carbonylation or methoxycarbonylation reagent, other organic carbonates like diethyl carbonate have been explored for such transformations. The reactivity would depend on the cleavage of the carbonate C-O bonds.

Applications in Polymer Chemistry (Excluding Biocompatibility Aspects)

Polycarbonates are a significant class of polymers with wide-ranging applications. The synthesis of these materials often involves the use of carbonate monomers.

Monomer or Comonomer in Polycarbonate Synthesis

In principle, this compound could be investigated as a monomer or comonomer in polycondensation reactions with diols to produce polycarbonates. The reaction would likely proceed via a transesterification mechanism, eliminating ethanol (B145695) and p-cresol as byproducts. The incorporation of the p-tolyl group could potentially influence the thermal and mechanical properties of the resulting polymer. However, no studies detailing the use of this compound for this purpose were found.

Role in Polymerization Control and Chain Capping (e.g., in controlled radical polymerization)

The structure of this compound does not immediately suggest a primary role in controlling common controlled radical polymerization techniques like ATRP or RAFT. These methods typically rely on specific functional groups that can reversibly activate and deactivate propagating radical chains. Similarly, its use as a chain capping agent would require specific reactivity with the polymer chain end, which has not been reported.

Utilization in Green Solvents and Reaction Media Development

The development of green solvents is a critical area of sustainable chemistry. Organic carbonates, such as dimethyl carbonate and diethyl carbonate, are often cited as greener alternatives to traditional volatile organic compounds due to their lower toxicity and biodegradability.

While there is a general interest in organic carbonates as environmentally benign solvents, there is no specific research available on the development or application of this compound as a green solvent or reaction medium. Its physical properties, such as boiling point, melting point, and polarity, would need to be characterized to assess its suitability for such applications.

Applications in Advanced Analytical Methods (excluding human/drug analysis)

While not a conventional derivatizing agent, the chemical structure of this compound suggests its potential application in specialized analytical methodologies, particularly for the derivatization of polar molecules ahead of chromatographic analysis. Derivatization is a common strategy in analytical chemistry used to modify an analyte to enhance its suitability for a specific analytical technique, such as gas chromatography (GC). sigmaaldrich.com The primary goals of derivatization are to increase the analyte's volatility, improve its thermal stability, and enhance detector response. sigmaaldrich.comgcms.cz

Theoretically, this compound could be employed as a reagent for introducing a p-tolyl carbonate group onto analytes containing active hydrogen atoms, such as phenols or alcohols, in a process akin to transesterification. This modification would replace the polar hydroxyl group (-OH) with a bulkier, less polar p-tolyl carbonate group. Such a transformation is expected to yield several analytical benefits:

Increased Volatility: The derivatized molecule would likely have a lower boiling point compared to the original polar analyte, making it more amenable to analysis by gas chromatography (GC), a technique best suited for volatile compounds. researchgate.net

Improved Chromatographic Performance: The reduction in polarity can lead to more symmetrical peak shapes and reduced tailing on common non-polar GC columns, thereby improving separation efficiency and resolution. researchgate.net

Enhanced Mass Spectrometric Detection: The introduction of the tolyl group provides a distinct fragmentation pattern in mass spectrometry (MS), potentially aiding in structural elucidation and selective detection of the analyte. The stable aromatic structure can facilitate clearer and more predictable fragmentation upon electron ionization.

The hypothetical reaction of a phenolic analyte with this compound would proceed to form a more volatile diaryl carbonate derivative, which can then be readily analyzed. This approach could be particularly useful in environmental analysis for the detection of trace levels of phenolic contaminants in matrices like water or soil.

The following table outlines the potential application of this derivatization strategy for a selection of hypothetical analytes and the expected analytical improvements.

Table 1: Hypothetical Analytical Improvements via Derivatization with this compound

| Analyte | Functional Group | Derivatized Product | Anticipated Analytical Enhancement |

|---|---|---|---|

| Phenol (B47542) | Hydroxyl (-OH) | Phenyl p-tolyl carbonate | Increased volatility for GC-MS, improved peak symmetry. |

| 4-Chlorophenol | Hydroxyl (-OH) | 4-Chlorophenyl p-tolyl carbonate | Enhanced electron capture detector (ECD) response due to the presence of chlorine. |

| Catechol | Diol (-OH, -OH) | 1,2-Phenylene bis(p-tolyl carbonate) | Significant reduction in polarity, enabling GC analysis of a typically non-volatile compound. |

While the use of this compound as a derivatizing agent is not widely documented, its chemical properties present a plausible pathway for specialized applications in analytical chemistry. Further research would be required to optimize reaction conditions (such as temperature, time, and catalysis) and validate its effectiveness for quantitative analysis in complex sample matrices. sigmaaldrich.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| Phenyl p-tolyl carbonate |

| 4-Chlorophenol |

| 4-Chlorophenyl p-tolyl carbonate |

| Catechol |

| 1,2-Phenylene bis(p-tolyl carbonate) |

| 1-Naphthol |

Chemical Stability and Environmental Degradation Mechanisms of Alkyl Aryl Carbonates

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of solar radiation, is a significant pathway for the transformation of organic compounds in the environment. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitized reactions involving other light-absorbing species present in the environment.

For alkyl aryl carbonates like ethyl p-tolyl carbonate, indirect photolysis is expected to be the dominant photochemical degradation route. The carbonate functional group itself does not significantly absorb sunlight in the environmentally relevant UV-B range (290-320 nm). However, the p-tolyl group, a substituted phenol (B47542) derivative, is susceptible to attack by photochemically generated reactive oxygen species (ROS). The most important of these are the hydroxyl radical (•OH) and singlet oxygen (¹O₂).

The estimated atmospheric half-life for a related compound, diphenyl carbonate, due to indirect photodegradation by hydroxyl radicals is approximately 4.0 days. oecd.org This suggests that this compound will also be susceptible to this degradation pathway. The primary targets for •OH radical attack are the electron-rich aromatic ring and the methyl group of the tolyl moiety.

Key photochemical degradation pathways for this compound are hypothesized to include:

Hydroxylation of the Aromatic Ring: Hydroxyl radicals can add to the aromatic ring, forming hydroxylated intermediates. These intermediates can undergo further reactions, leading to ring-opening and the formation of smaller, more soluble organic compounds.

Oxidation of the Methyl Group: The methyl substituent on the tolyl ring can be oxidized, initially forming a benzyl-type radical, which can then be converted to an aldehyde and subsequently a carboxylic acid.

Reaction with Singlet Oxygen: Singlet oxygen can react with the phenolic ether-like structure of the tolyl group through mechanisms such as [4+2] cycloaddition, leading to the formation of endoperoxides which can further decompose to quinone-like structures. rsc.orgresearchgate.netacs.orgresearchgate.net

| Pathway | Reactive Species | Primary Site of Attack | Potential Intermediate Products |

| Indirect Photolysis | Hydroxyl Radical (•OH) | Aromatic Ring | Hydroxylated this compound derivatives |

| Methyl Group | p-formylphenyl ethyl carbonate | ||

| Singlet Oxygen (¹O₂) | Aromatic Ring | Endoperoxides, Quinone-like structures |

Oxidative Degradation Mechanisms

Oxidative degradation in the environment is primarily driven by reactions with highly reactive species, most notably the hydroxyl radical (•OH). These radicals can be generated through various processes, including the photolysis of nitrate (B79036) and hydrogen peroxide in aquatic environments. The mechanisms of oxidative degradation of this compound are closely related to its photochemical degradation pathways, as •OH is a key intermediate in both.

The reaction of •OH with the aromatic ring of this compound can proceed via two main pathways:

Electrophilic Addition: The hydroxyl radical can add to the ortho and para positions of the aromatic ring, which are activated by the electron-donating ether and methyl groups. This forms a hydroxycyclohexadienyl radical intermediate.

Hydrogen Abstraction: A hydrogen atom can be abstracted from the methyl group, forming a benzyl-type radical and a molecule of water.

These initial radical species react rapidly with molecular oxygen (O₂) in the environment to form peroxy radicals (ROO•). The subsequent reactions of these peroxy radicals are complex and can lead to a variety of degradation products, including phenols, aldehydes, carboxylic acids, and ultimately, through ring cleavage, smaller aliphatic acids and carbon dioxide.

| Oxidative Process | Primary Oxidant | Reaction Mechanism | Key Intermediates | Potential End Products |

| Aromatic Ring Oxidation | Hydroxyl Radical (•OH) | Electrophilic Addition | Hydroxycyclohexadienyl radicals | Hydroxylated derivatives, Ring-opened products |

| Side-Chain Oxidation | Hydroxyl Radical (•OH) | Hydrogen Abstraction | Benzyl-type radicals | p-hydroxybenzoic acid derivatives, CO₂ |

| Peroxy radicals |

Enzymatic and Microbial Degradation in Environmental Contexts

The biodegradation of this compound in soil and aquatic environments is anticipated to be carried out by microorganisms capable of degrading aromatic compounds and esters. While specific studies on this compound are lacking, the general principles of microbial metabolism of aromatic hydrocarbons and phenolic compounds can be applied.

The initial step in the microbial degradation of aromatic compounds often involves the enzymatic introduction of hydroxyl groups onto the aromatic ring. This is typically catalyzed by monooxygenase or dioxygenase enzymes. These enzymes activate molecular oxygen and incorporate one or two oxygen atoms into the substrate. The resulting dihydroxylated intermediates, such as catechols, are then susceptible to enzymatic ring cleavage.

Furthermore, the carbonate ester linkage in this compound is a potential target for hydrolytic enzymes, such as esterases or lipases. These enzymes would catalyze the hydrolysis of the ester bond, yielding p-cresol (B1678582), ethanol (B145695), and carbon dioxide. The resulting p-cresol and ethanol are readily biodegradable by a wide range of microorganisms.

| Enzymatic Process | Enzyme Class | Site of Action | Initial Degradation Products |

| Aromatic Ring Oxidation | Monooxygenases, Dioxygenases | p-tolyl group | Hydroxylated aromatic intermediates |

| Ester Hydrolysis | Esterases, Lipases | Carbonate linkage | p-Cresol, Ethanol, Carbon Dioxide |

Thermal Degradation Profiles and Product Analysis

The thermal stability of this compound is relevant in the context of high-temperature industrial processes and potential incineration as a waste disposal method. In the absence of specific data for this compound, its thermal degradation profile can be inferred from studies on similar carbonates, such as diphenyl carbonate (DPC) and polycarbonates.

The thermal degradation of DPC and polycarbonates is known to proceed through the scission of the carbonate linkage. At elevated temperatures, this compound is expected to decompose via several pathways:

Decarboxylation: The molecule may undergo decarboxylation to yield p-tolyl ethyl ether and carbon dioxide.

Hydrolysis: In the presence of water, thermal hydrolysis can occur, leading to the formation of p-cresol, ethanol, and carbon dioxide.

Pyrolysis: At higher temperatures, pyrolysis of the ethyl and tolyl groups can lead to the formation of a complex mixture of smaller hydrocarbons and aromatic compounds.

The specific products and their relative abundances will depend on the temperature, pressure, and the presence of other substances such as water or catalysts.

| Thermal Process | Conditions | Primary Degradation Pathway | Major Products |

| Thermolysis | Anhydrous, High Temperature | Decarboxylation | p-Tolyl ethyl ether, Carbon Dioxide |

| Thermal Hydrolysis | Presence of Water, High Temperature | Hydrolysis of ester linkage | p-Cresol, Ethanol, Carbon Dioxide |

| Pyrolysis | Very High Temperature | C-C and C-O bond cleavage | Methane, Ethene, Toluene, Phenols, CO, CO₂ |

Future Research Trajectories and Emerging Opportunities

Development of Novel Catalytic Systems for Sustainable Production

The sustainable production of ethyl p-tolyl carbonate is a primary focus of ongoing research, with an emphasis on developing innovative catalytic systems that are both efficient and environmentally benign. A significant area of investigation is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. rsc.org This approach aligns with the principles of a circular economy by converting a greenhouse gas into a valuable chemical intermediate. rsc.org

Future catalytic systems will likely focus on earth-abundant metals and organocatalysts to move away from expensive and toxic heavy metals. The electrochemical synthesis of organic carbonates also presents a promising frontier, offering a pathway to utilize renewable electricity for chemical production. rsc.orgrwth-aachen.de Investigations into catalyst performance under various conditions, such as temperature, pressure, and solvent systems, will be crucial for process optimization. ui.ac.id

| Catalytic Approach | Key Features | Potential Advantages for this compound Production | Representative Research Area |

|---|---|---|---|

| Homogeneous Catalysis (e.g., Zr-based) | High activity and selectivity. | Efficient conversion of CO₂ and alcohols. | Sustainable synthesis of diethyl carbonate. nih.gov |

| Heterogeneous Catalysis | Facilitates easy separation and catalyst reusability. | Improved process economics and reduced waste. | Review of catalysts for diethyl carbonate synthesis. rsc.org |

| Electrocatalysis | Driven by electricity, potentially from renewable sources. | Greener synthesis route, avoiding harsh chemical oxidants/reductants. | Electrochemical synthesis of various organic carbonates. rsc.orgrwth-aachen.de |

| Biocatalysis (e.g., Lipase) | High chemoselectivity under mild conditions. | Environmentally friendly process with high purity products. | Lipase-catalyzed flow synthesis of phenolic carbonates. unimi.it |

Exploration of Advanced Materials Science Applications

The molecular structure of this compound, featuring both aromatic and carbonate functionalities, makes it an intriguing building block for advanced materials. A significant area of future research will be its potential role as a monomer or a chain modifier in the synthesis of polycarbonates and other polymers. Aliphatic polycarbonates derived from CO₂ are gaining attention, and incorporating aromatic structures from monomers like this compound could enhance the thermal and mechanical properties of these materials. nih.gov

Furthermore, the "tolyl" group is a key structural motif in various fine chemicals and pharmaceuticals. acs.org Research into the catalytic transformation of this compound could yield valuable tolyl-containing derivatives. For instance, selective hydrodeoxygenation processes could convert the carbonate into methyl-substituted aromatics, which are important intermediates. acs.orgacs.org The development of catalysts for such transformations, particularly those using earth-abundant metals like iron, represents a promising research direction. acs.org The potential for this compound to act as a precursor for these high-value compounds warrants deeper investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved safety, efficiency, and scalability. scielo.br Future research will undoubtedly focus on developing continuous flow processes for the synthesis of this compound. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and potentially leading to higher yields and purities. acs.orgnih.gov

The integration of flow chemistry with automated synthesis platforms, driven by artificial intelligence and machine learning algorithms, represents a paradigm shift in chemical manufacturing. nih.gov Such systems can rapidly screen and optimize reaction conditions, accelerating the discovery of novel synthetic routes and catalysts for this compound production. Biocatalytic approaches, such as the use of immobilized enzymes in flow reactors, are also being explored for the synthesis of related carbonates, offering a green and highly selective manufacturing method. unimi.it These automated platforms will be instrumental in efficiently exploring the vast parameter space of catalytic reactions and in enabling on-demand production of this compound.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

A fundamental understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for the rational design of improved catalysts and processes. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling to elucidate these mechanisms at the molecular level.